
8-Hydroxy Amoxapine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 8-Hydroxy Amoxapine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and pharmacokinetic studies . The molecular formula of this compound is C17H8D8ClN3O2, and it has a molecular weight of 337.83 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Amoxapine-d8 involves the incorporation of deuterium isotopes into the 8-Hydroxy Amoxapine molecule. This process typically requires specialized chemical synthesis methods. The deuterium atoms are introduced at specific positions in the molecule to achieve the desired labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts under controlled conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: 8-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce hydroxy derivatives .
科学的研究の応用
8-Hydroxy Amoxapine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in various chemical reactions.
Biology: Employed in metabolic studies to understand the biochemical pathways and interactions of amoxapine and its derivatives.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amoxapine.
Industry: Applied in the development of new pharmaceuticals and analytical methods for drug testing.
作用機序
8-Hydroxy Amoxapine-d8, like its parent compound amoxapine, acts by inhibiting the reuptake of norepinephrine and serotonin (5-HT). This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its antidepressant effects .
類似化合物との比較
8-Hydroxy Amoxapine: The non-deuterated form of 8-Hydroxy Amoxapine-d8.
7-Hydroxy Amoxapine: Another hydroxylated derivative of amoxapine with similar pharmacological properties.
Amoxapine: The parent compound, a tricyclic antidepressant used in the treatment of depression.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .
特性
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNOKXUZTYVGO-YEBVBAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
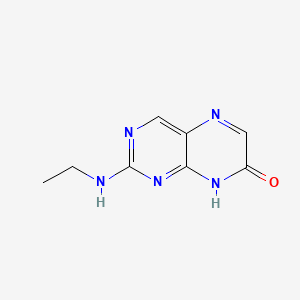
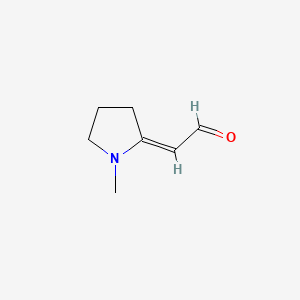
![(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B564079.png)
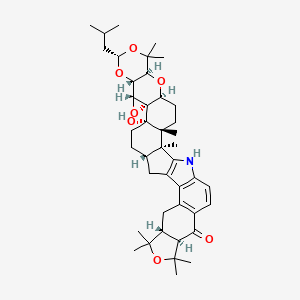
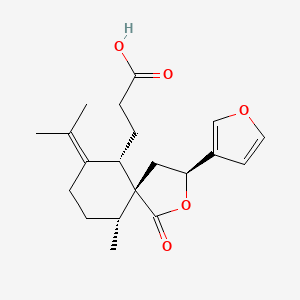
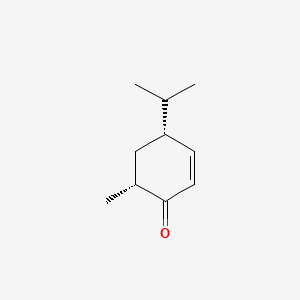
![N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B564084.png)
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
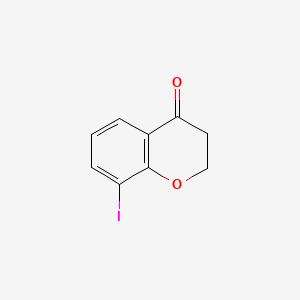

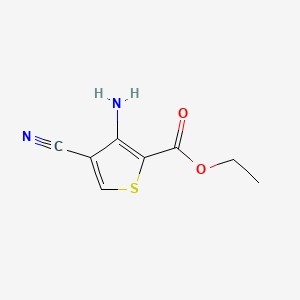
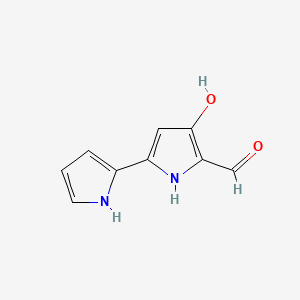
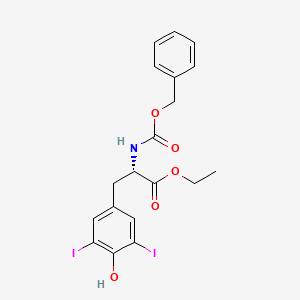
![[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate](/img/structure/B564096.png)
